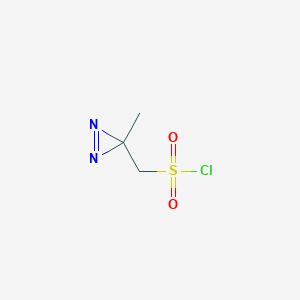

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

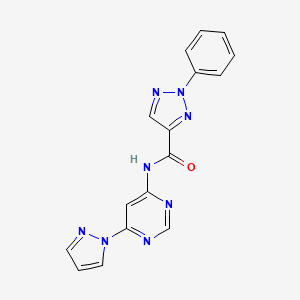

“(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1936050-60-0 . It has a molecular weight of 168.6 and its IUPAC name is (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is 1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular formula for (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is C3H5ClN2O2S . It has a molecular weight of 168.60 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is not directly referenced in available literature, but related compounds provide insights into potential applications in chemical synthesis and reactivity. For instance, the addition of methanesulfenyl chloride to various compounds can lead to the formation of Markownikoff products, indicating its reactivity and potential in synthesizing derivatives (J. Yoshimura, Y. Sugiyama, Kenji Matsunari, Hiroshi. Nakamura, 1974). Similarly, methanesulfonyl chloride has been utilized in the activation of methane to methanesulfonic acid (MSA), showcasing a direct and selective route for converting methane into a valuable chemical feedstock without overoxidation (Christian Díaz-Urrutia, T. Ott, 2019).

Structural Analysis and Molecular Modeling

The molecular structure of methane sulfonyl chloride has been studied through electron diffraction, which provides a basis for understanding the molecular geometry and reactivity of sulfonyl chlorides, including (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride (M. Hargittai, I. Hargittai, 1973).

Microbial Metabolism

While not directly related to (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride, the microbial metabolism of methanesulfonic acid highlights the biological interactions of methane-derived compounds. Such studies provide insights into the biogeochemical cycling of sulfur and the microbial utilization of methane-derived sulfonates (Donovan P. Kelly, J. Murrell, 1999).

Synthesis of Derivatives

Methanesulfonyl chloride is a key reagent in the synthesis of various derivatives, such as methyl sulfonamide, demonstrating its utility in organic synthesis and the potential for creating a wide range of chemical entities (Zhao Li-fang, 2002).

Critique and Discussion

The conversion of methane to methanesulfonic acid, while innovative, has been critiqued for the proposed mechanism's plausibility, underscoring the importance of scrutinizing reaction pathways and the challenges in directly utilizing methane (V. A. Roytman, D. A. Singleton, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

(3-methyldiazirin-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHNPRZTIFFTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2845625.png)

![N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2845627.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide](/img/structure/B2845628.png)

![2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2845630.png)

![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2845631.png)

methanone](/img/structure/B2845632.png)

![4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2845639.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2845640.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2845642.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2845643.png)

![N-(4-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2845645.png)